N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound that features a combination of indole, oxadiazole, and piperidine moieties
Mechanism of Action
Target of Action
Both compounds contain anindole nucleus , which is known to bind with high affinity to multiple receptors . This suggests that these compounds may interact with a variety of biological targets.
Mode of Action
The presence of theindole nucleus in these compounds suggests that they may interact with their targets through electrophilic substitution , a common reaction for indole due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of thepiperidine moiety in the second compound suggests that it may have significant pharmacokinetic properties, as piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
Given the wide range of biological activities associated with indole derivatives , these compounds may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Oxadiazole Ring: This step involves the formation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of the Piperidine Group: The piperidine moiety can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Final Coupling and Esterification: The final step involves coupling the indole-oxadiazole intermediate with ethyl 3-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Pharmaceutical Development: It is explored for its potential to be developed into a drug candidate for various diseases.
Comparison with Similar Compounds
Ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit biological activities.
Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring, such as furazolidone, are known for their antimicrobial properties.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in medicinal chemistry for their pharmacological activities.
The uniqueness of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of these three moieties, which may confer synergistic effects and enhanced biological activity .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-18-10-8-17(9-11-18)28-21(16-6-4-12-24-13-16)20(26-27-28)22(29)25-14-15-5-2-3-7-19(15)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYGAJFTVWIHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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